Ethmozine
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQAKFHSULJNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047786 | |
| Record name | Moricizine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29560-58-5 | |
| Record name | Ethmozine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29560-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moricizine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029560585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]-, ethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Moricizine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORICIZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OK3Z1ESP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology and Molecular Mechanisms of Moricizine Hydrochloride
Modulation of Cardiac Ion Channels
Moricizine's antiarrhythmic effects are primarily attributed to its ability to modulate the function of key ion channels within cardiac myocytes. Its principal action is the blockade of voltage-gated sodium channels, with additional influence on calcium channels, while notably sparing potassium channels in certain cardiac tissues.
Sodium Channel Blockade (Nav1.5)
The cornerstone of moricizine's mechanism of action is its potent inhibition of the cardiac sodium channel, Nav1.5. drugbank.com This channel is responsible for the rapid upstroke (Phase 0) of the cardiac action potential, and its modulation by moricizine (B1676744) leads to significant changes in cardiac conduction. Moricizine is classified as a Class I agent due to this primary effect on the fast inward sodium current. drugbank.com
Moricizine directly inhibits the rapid inward sodium current (INa) that flows through the Nav1.5 channel. drugbank.com This blockade reduces the maximum rate of depolarization (Vmax) during Phase 0 of the action potential. drugbank.com By slowing the influx of sodium ions into the cardiac cells, moricizine decreases the excitability and conduction velocity of the electrical impulse throughout the heart. drugbank.com This stabilization of the cardiac membrane is crucial for suppressing the abnormal electrical activity that underlies many arrhythmias. drugbank.com
| Parameter | Effect of Moricizine Hydrochloride |
|---|---|
| Maximum Rate of Phase 0 Depolarization (Vmax) | Decreased |
| Action Potential Amplitude | No significant effect |
| Maximum Diastolic Potential | No significant effect |
| Action Potential Duration (APD) | Decreased in Purkinje fibers |
| Effective Refractory Period (ERP) | Decreased (to a lesser extent than APD) |
A key feature of moricizine's interaction with sodium channels is its use-dependent, or frequency-dependent, block. This means that the degree of sodium channel blockade is more pronounced at faster heart rates. patsnap.com During periods of rapid cardiac activity, such as tachyarrhythmias, the sodium channels are opening and closing more frequently. This increased activity enhances moricizine's ability to bind to and block the channels. This property allows moricizine to be particularly effective in targeting and suppressing abnormally fast heart rhythms while having a lesser effect on the heart's normal, slower rhythm. patsnap.com This characteristic is attributed to the drug binding to both open and inactivated sodium channels, with a more pronounced effect at higher stimulation frequencies.
Moricizine has been shown to inhibit both the peak and the late components of the inward sodium current. The peak sodium current is responsible for the rapid upstroke of the action potential, while the late sodium current is a smaller, sustained current that can contribute to arrhythmogenesis. Research has demonstrated that moricizine can significantly reduce the enhanced late sodium current (INaL) observed in certain pathological conditions. nih.govnih.gov In a study on isolated atrial myocytes, moricizine was found to significantly reduce the sea anemone toxin II (ATX II)-enhanced late sodium current density. nih.gov Concurrently, it also caused a reduction in the peak sodium current. nih.gov
| Current | Baseline Current Density (pA/pF) | ATX II-Enhanced Current Density (pA/pF) | Current Density after Moricizine (pA/pF) | Reduction of Peak Current by Moricizine |
|---|---|---|---|---|
| Late Sodium Current (INaL) | 0.31 ± 0.02 | 1.44 ± 0.03 | 0.56 ± 0.02 | - |
| Peak Sodium Current (INaP) | - | - | - | 35.13% ± 3.84% |
Influence on Calcium Channels (L-type Ca2+ current inhibition)
In addition to its primary action on sodium channels, moricizine also exerts an inhibitory effect on L-type calcium channels. nih.gov The suppression of the L-type Ca2+ current (ICa-L) by moricizine contributes to the shortening of the action potential duration. nih.gov This effect on calcium channels indicates that moricizine possesses some characteristics similar to Class Ib antiarrhythmic drugs. nih.gov
Absence of Alteration on Outward Potassium Currents in Atrial Myocytes
Studies have indicated that moricizine's mechanism of action is selective, and it does not appear to alter outward potassium currents in atrial myocytes. nih.gov This specificity is a notable aspect of its electrophysiological profile, distinguishing it from other antiarrhythmic agents that may also affect potassium channels and thereby influence the repolarization phase of the action potential. nih.gov
Impact on Action Potential Dynamics
Moricizine hydrochloride exerts significant influence over the electrophysiological characteristics of myocardial cells by altering the dynamics of the cardiac action potential.
A primary electrophysiologic effect of moricizine is the reduction of the action potential duration (APD) in ventricular tissue and Purkinje fibers. drugs.comnih.govdrugbank.comnih.gov By shortening the repolarization phases, the total time it takes for the cardiac cell to repolarize is decreased. nih.govnih.gov This effect is more pronounced than its impact on the effective refractory period. mdpi.com
Moricizine shortens the effective refractory period (ERP), which is the time during which a new action potential cannot be initiated. drugs.comnih.govnih.gov However, this reduction in ERP is less significant than the concurrent decrease in the action potential duration (APD). drugbank.commdpi.com Consequently, the ratio of the effective refractory period to the action potential duration (ERP/APD ratio) is increased. drugbank.commdpi.com This alteration is believed to contribute to the drug's antiarrhythmic action by modifying the excitability of the myocardial membrane. mdpi.com
| Electrophysiological Parameter | Effect of Moricizine Hydrochloride | Source |
| Action Potential Duration (APD) | Decreased | drugs.comdrugbank.comnih.govmdpi.com |
| Effective Refractory Period (ERP) | Decreased (to a lesser extent than APD) | drugs.comdrugbank.comnih.gov |
| ERP/APD Ratio | Increased | drugbank.commdpi.com |
Moricizine causes a concentration- and dose-related decrease in the maximum rate of Phase 0 depolarization (Vmax) without affecting the action potential amplitude or the maximum diastolic potential. drugs.comdrugbank.comnih.gov This potent sodium channel-blocking activity slows the rapid influx of sodium ions that initiates the action potential, thereby reducing the velocity of electrical impulse conduction through cardiac tissue. drugs.compatsnap.com
| Parameter | Effect of Moricizine Hydrochloride | Notes | Source |
| Vmax (Maximum rate of Phase 0 depolarization) | Decreased | Dose-related effect | drugs.comdrugbank.comnih.gov |
| Action Potential Amplitude | No effect | drugs.comdrugbank.com | |
| Maximum Diastolic Potential | No effect | drugs.comdrugbank.com |
Regulation of Cardiac Automaticity and Conduction
Moricizine also modulates the heart's intrinsic pacemaker activity and the propagation of electrical signals.
Moricizine has been shown to suppress both normal and abnormal automaticity. nih.gov This effect is particularly noted in Purkinje fibers, which are capable of spontaneous depolarization. drugbank.comnih.gov The drug decreases automaticity as a result of slowed His-Purkinje conduction and suppresses abnormal automaticity observed in depolarized Purkinje fibers. drugbank.comnih.gov This action helps to quell ectopic foci that can trigger arrhythmias. nih.gov
Unraveling the Electrophysiological intricacies of Moricizine Hydrochloride
A detailed examination of the pharmacological and molecular mechanisms of the Class I antiarrhythmic agent, moricizine hydrochloride, reveals its significant impact on cardiac electrophysiology. This article focuses on its effects on triggered activity, afterdepolarizations, and its modulation of conduction velocity across various cardiac tissues, as well as its pharmacological selectivity.
Moricizine hydrochloride exerts its antiarrhythmic effects primarily by blocking the fast inward sodium current in cardiac cells. This action modifies the cardiac action potential and slows the conduction of electrical impulses throughout the heart.
Effects on Triggered Activity and Afterdepolarizations
Moricizine hydrochloride has been shown to effectively suppress abnormal cardiac rhythms that arise from triggered activity. In preclinical studies, the compound consistently demonstrates the ability to suppress both early and delayed afterdepolarizations, which are abnormal voltage oscillations across the cardiomyocyte membrane that can trigger arrhythmias. nih.gov By mitigating these afterdepolarizations, moricizine hydrochloride reduces the likelihood of triggered activity, a common mechanism for the initiation of cardiac arrhythmias.
Conduction Velocity Modulation in Cardiac Tissues
A primary electrophysiological effect of moricizine hydrochloride is the slowing of conduction velocity in various cardiac tissues. nih.gov This effect is a direct consequence of its sodium channel blocking properties and is instrumental in its antiarrhythmic action. The slowing of conduction is observed in the atria, the atrioventricular (AV) node, the His-Purkinje system, and the ventricular myocardium.
Moricizine hydrochloride slows conduction through the atrial tissue. nih.gov Electrophysiological studies have demonstrated a significant prolongation of the P-A interval, which reflects the time it takes for an electrical impulse to travel from the high to the low right atrium. One study reported an increase in the P-A interval from a baseline of 32 ± 5 ms to 40 ± 5 ms following the administration of moricizine hydrochloride.
Conduction through the His-Purkinje system is also markedly slowed by moricizine hydrochloride, as evidenced by a prolongation of the H-V interval. nih.gov This slowing of conduction in the specialized ventricular conduction system is a characteristic feature of Class IC antiarrhythmic agents. nih.gov A study documented an increase in the H-V interval from 45 ± 12 ms to 50 ± 12 ms. nih.gov
As a Class IC agent, moricizine hydrochloride is expected to widen the QRS complex on the electrocardiogram, reflecting a slowing of conduction through the ventricular myocardium. nih.govviamedica.pl This effect is a result of the drug's potent sodium channel blockade in the ventricular tissue. However, there is some conflicting evidence in the literature. While some sources confirm the QRS-widening effect, one electrophysiologic study reported no significant alteration of the QRS interval. nih.gov Despite this discrepancy, the consensus for Class IC agents points towards a prolongation of the QRS duration. Further research with more extensive data is needed to fully elucidate the typical magnitude of this effect. It has been noted that in patients where moricizine was efficacious, a significantly greater lengthening of the QRS interval was observed. nih.gov
| Cardiac Conduction Interval | Baseline (ms, mean ± SD) | Post-Moricizine HCl (ms, mean ± SD) | Reference |
|---|---|---|---|
| Atrial Conduction (P-A Interval) | 32 ± 5 | 40 ± 5 | nih.gov |
| AV Nodal Conduction (A-H Interval) | 82 ± 13 | 92 ± 12 | nih.gov |
| His-Purkinje System Conduction (H-V Interval) | 45 ± 12 | 50 ± 12 | nih.gov |
Pharmacological Selectivity and Tissue Specificity
Moricizine hydrochloride exhibits a degree of pharmacological selectivity and tissue specificity in its actions. Its primary target is the fast inward sodium channel (Nav1.5), which is abundant in cardiac tissue. nih.gov The drug's affinity for the sodium channel is state-dependent, meaning it preferentially binds to channels in the open and inactivated states, which are more prevalent during rapid heart rates. This "use-dependent" block makes it particularly effective against tachyarrhythmias. patsnap.com
There is evidence to suggest that moricizine has a degree of selectivity for ventricular tissue, making it particularly suitable for the management of ventricular arrhythmias. patsnap.com However, it also demonstrates clear effects on atrial myocytes, where it has been shown to suppress the late sodium current and L-type calcium current, without altering outward potassium currents. nih.gov In preclinical studies using canine hearts, moricizine was found to decrease the action potential duration and effective refractory period in Purkinje fibers. nih.gov
While the primary mechanism of action is sodium channel blockade, moricizine hydrochloride has also been reported to have minor effects on potassium and calcium channels, although these are not considered to be major contributors to its antiarrhythmic efficacy. patsnap.com
Pharmacological Selectivity and Tissue Specificity
Ventricular Tissue Specificity
Moricizine hydrochloride demonstrates a notable selectivity for ventricular tissues. patsnap.com This characteristic makes it particularly suitable for treating ventricular arrhythmias, as it can target the abnormal electrical activity in the ventricles without significantly affecting atrial tissues or the atrioventricular node. patsnap.com The drug's mechanism involves shortening the action potential duration specifically in ventricular tissue, an effect that distinguishes it from Class IA antiarrhythmic agents. mdedge.comnactem.ac.uk This specificity contributes to its efficacy in suppressing ventricular premature depolarizations and both nonsustained and sustained ventricular tachycardia. nih.govmdedge.com
The table below summarizes key research findings related to the electrophysiological effects of Moricizine on ventricular tissue.
| Electrophysiological Parameter | Effect of Moricizine | Reference |
| Action Potential Duration (Ventricular Tissue) | Shortens | mdedge.comnactem.ac.uk |
| Conduction Velocity (Ventricular Myocardium) | Decreases | mdedge.com |
| Effective Refractory Period (Ventricular Myocardium) | No significant change | nih.gov |
| Ventricular Arrhythmia Suppression | Effective | nih.govmdedge.com |
Minimal Effects on Normal Sinus Node Function
In individuals with normal sinus node function, moricizine hydrochloride has been shown to have minimal impact. nih.gov Studies indicate it does not significantly affect sinoatrial (SA) nodal or intra-atrial conduction. drugbank.com Furthermore, it has been observed to have only a minimal effect on the sinus cycle length and the sinus node recovery time in patients with a healthy sinus node. drugbank.comnih.gov This property suggests that moricizine can be used to treat ventricular arrhythmias without a substantial risk of inducing bradycardia or other sinus node-related disturbances in patients with normal nodal function. nih.gov
Potential for Sinoatrial Block in Sinus Node Dysfunction
The effects of moricizine hydrochloride in patients with pre-existing sinus node dysfunction (SND) are more complex and warrant careful consideration. While some research has suggested that moricizine does not depress sinoatrial conduction time even in patients with serious nodal dysfunction nih.gov, other clinical experience indicates a need for caution. mdedge.com
In patients with SND, moricizine has the potential to induce sinus bradycardia, increase the sinus recovery time, and produce a sinoatrial block. mdedge.com This phenomenon highlights a critical aspect of its use: the underlying health of the cardiac conduction system can significantly influence the drug's effects. For patients with suspected sinus node dysfunction, the administration of moricizine must be approached with caution due to the risk of exacerbating the underlying condition. mdedge.com
The following table outlines the potential effects of Moricizine based on sinus node health.
| Patient Population | Effect on Sinus Node | Potential Outcome | Reference |
| Normal Sinus Node Function | No significant effect | Normal sinus rhythm maintained | nih.gov |
| Normal Sinus Node Function | Minimal effect on sinus cycle length | Normal heart rate maintained | drugbank.com |
| Sinus Node Dysfunction | May induce sinus bradycardia | Slowing of heart rate | mdedge.com |
| Sinus Node Dysfunction | May increase sinus recovery time | Delayed return to normal rhythm after pause | mdedge.com |
| Sinus Node Dysfunction | May produce sinoatrial block | Interruption of impulse from SA node | mdedge.com |
Pharmacokinetics and Metabolism of Moricizine Hydrochloride
Absorption and Bioavailability
Following oral administration, moricizine (B1676744) is well and rapidly absorbed from the gastrointestinal tract. However, it undergoes significant first-pass metabolism in the liver, which substantially reduces its systemic bioavailability to an estimated 34% to 38%. wikipedia.orgmdedge.comccjm.org Peak plasma concentrations of moricizine are typically reached within 0.8 to 2.0 hours after ingestion. ccjm.org
| Parameter | Value |
|---|---|
| Absolute Bioavailability | 34-38% |
| Time to Peak Plasma Concentration (Fasting) | 0.8 - 2.0 hours |
Plasma Protein Binding
Moricizine is extensively bound to plasma proteins, with approximately 95% of the drug in circulation being bound. wikipedia.orgmdedge.comccjm.org This high degree of protein binding restricts the distribution of the drug into tissues and means that only a small fraction of the drug is free and pharmacologically active at any given time. The binding is primarily to albumin and α1-acid glycoprotein.
| Parameter | Value |
|---|---|
| Plasma Protein Binding | ~95% |
Extensive Biotransformation and Metabolite Characterization
Moricizine undergoes extensive and complex biotransformation in the liver, with more than two dozen metabolites having been identified. drugbank.com Less than 1% of the parent drug is excreted unchanged in the urine. drugbank.com The metabolic pathways are intricate and result in a variety of compounds, some of which possess antiarrhythmic activity.
Half-Lives of Parent Drug and Metabolites
The elimination half-life of moricizine itself is relatively short and can vary depending on the patient population. In healthy volunteers, the half-life is typically between 3 to 4 hours. wikipedia.org In patients with cardiac disease, the half-life can be longer, ranging from 6 to 13 hours. wikipedia.org In contrast, the metabolites of moricizine have a significantly longer combined half-life, estimated to be around 84 hours. mdedge.comccjm.org This long half-life of active metabolites is a key factor in the sustained antiarrhythmic effect of the drug.
| Compound | Half-Life (t½) |
|---|---|
| Moricizine (Healthy Volunteers) | 3 - 4 hours |
| Moricizine (Cardiac Disease Patients) | 6 - 13 hours |
| Combined Metabolites | ~84 hours |
First-Pass Metabolism
As previously mentioned, moricizine is subject to a substantial first-pass effect in the liver. mdedge.comnih.gov After oral administration, the drug is absorbed from the gut and transported via the portal vein to the liver, where a significant portion is metabolized before it can reach the systemic circulation. nih.gov This extensive presystemic metabolism is the primary reason for the low bioavailability of orally administered moricizine.
Enzyme Induction (e.g., Cytochrome P-450 activity)
Moricizine has been shown to induce its own metabolism by increasing the activity of hepatic cytochrome P-450 (CYP450) enzymes. drugbank.com This autoinduction means that with chronic administration, the rate of moricizine metabolism can increase over time. The specific isozymes of the CYP450 system involved in moricizine's metabolism are complex and may include several members of this enzyme superfamily. This property can have implications for potential drug-drug interactions, as the induction of CYP450 enzymes can affect the metabolism of other co-administered drugs that are substrates for these enzymes.
Excretion Pathways (Urinary and Fecal)
The elimination of moricizine hydrochloride from the body occurs primarily through extensive metabolism, with subsequent excretion of the metabolites via both renal and gastrointestinal routes. Following administration, the combined recovery of the drug and its metabolites is high, averaging 90.2% of the administered radioactive dose in studies involving male volunteers. nih.gov The primary route of excretion is fecal, which accounts for a mean of 58.4% of the dose, with a range of 45.6% to 64.7%. nih.gov
Urinary excretion represents a secondary but significant pathway, accounting for a mean of 31.8% of the dose, with individual recovery ranging from 26.2% to 36.9%. nih.gov Very little of the parent drug is excreted unchanged. nih.gov In fact, less than 1% of the administered dose is recovered as intact moricizine in the urine, highlighting the comprehensive nature of its biotransformation before elimination. nih.gov The urine contains a multitude of metabolites, with no single metabolite constituting more than 2.5% of the original dose. nih.gov
Table 1: Mean Recovery of Moricizine Hydrochloride and its Metabolites
| Excretion Pathway | Mean Recovery (% of Dose) | Range (% of Dose) |
|---|---|---|
| Fecal | 58.4% | 45.6% - 64.7% |
| Urinary | 31.8% | 26.2% - 36.9% |
| Total Combined | 90.2% | 73.4% - 101.6% |
Variability in Pharmacokinetic Parameters
The pharmacokinetic profile of moricizine hydrochloride is characterized by significant inter-individual variability. nih.gov Research has identified as much as a four-fold variation in the ranges for its elimination half-life, volume of distribution, and clearance. nih.gov This degree of variability suggests that different individuals absorb, distribute, metabolize, and excrete the drug at markedly different rates.
This variability is a critical consideration in clinical practice, as it complicates the ability to predict a patient's response based on standard dosing. Factors contributing to this variability are complex and can include genetic differences in metabolic enzymes, age, and the presence of concomitant diseases. The extensive first-pass metabolism of moricizine also contributes to this variability, as differences in hepatic function can significantly alter the amount of drug that reaches systemic circulation. nih.gov
Table 2: Observed Variability in Key Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Observed Inter-individual Variability |
|---|---|
| Elimination Half-Life | Up to 4-fold difference |
| Volume of Distribution | Up to 4-fold difference |
| Clearance | Up to 4-fold difference |
Concentration-Effect Profile Complexity
The relationship between the plasma concentration of moricizine and its clinical effect is not straightforward, a complexity that poses challenges for accurate dose titration. nih.gov This intricate concentration-effect profile is primarily due to the extensive metabolism of moricizine into numerous compounds, some of which are pharmacologically active and present in the plasma for extended periods. nih.gov
Moricizine is biotransformed into at least 35 plasma and 51 urine metabolites. nih.gov The parent drug has a relatively short plasma half-life of about 2.4 hours, whereas the total radioactivity from the drug and its metabolites has a much longer half-life of 85.2 hours. nih.gov The half-lives of various plasma metabolites range from 2.9 to 23.6 hours. nih.gov
Drug Interactions of Moricizine Hydrochloride
Interactions with Other Antiarrhythmic Agents
The co-administration of moricizine (B1676744) with other antiarrhythmic drugs necessitates careful consideration due to the potential for additive or antagonistic effects on cardiac electrophysiology.
Digoxin (B3395198)
Clinical studies have investigated the potential for a pharmacokinetic interaction between moricizine and digoxin. In a study involving healthy male adults, the co-administration of multiple oral doses of moricizine with a single intravenous dose of digoxin did not result in a significant pharmacokinetic interaction. nih.gov Similarly, in patients with normal renal function receiving digoxin for congestive heart failure or atrial fibrillation, therapeutic doses of moricizine hydrochloride demonstrated antiarrhythmic efficacy without causing significant changes in serum digoxin levels. nih.gov
| Parameter | Digoxin Alone | Digoxin with Moricizine | Significance |
|---|---|---|---|
| Elimination Half-Life | 45.6 hours | 43.1 hours | No significant change |
| Systemic Clearance | 2.87 mL/min/kg | 3.01 mL/min/kg | No significant change |
| Apparent Volume of Distribution | 11.3 L/kg | 11.3 L/kg | No significant change |
| Renal Clearance | 2.44 mL/min/kg | 2.64 mL/min/kg | No significant change |
Beta-blockers (e.g., Propranolol)
The interaction between moricizine and beta-blockers such as propranolol (B1214883) is primarily pharmacodynamic in nature. Propranolol may increase the arrhythmogenic activities of moricizine. drugbank.comdrugbank.com A comparative clinical investigation found moricizine to be more effective than propranolol in suppressing ventricular premature complexes (VPCs). nih.gov The combination of moricizine and propranolol was generally well-tolerated in this study. nih.gov For patients with benign or potentially lethal ventricular arrhythmias, beta-blockers are often considered first-line therapy for nonhemodynamically important symptoms. nih.gov
| Treatment | Mean VPC Suppression |
|---|---|
| Propranolol | 38% |
| Moricizine HCl | 81% |
| Moricizine HCl + Propranolol | 87% |
Interactions Affecting Metabolism
Moricizine is extensively metabolized in the liver, and its clearance can be altered by drugs that inhibit or induce hepatic enzymes.
Cimetidine
Cimetidine, a known inhibitor of hepatic microsomal enzymes, has been shown to slow the elimination of moricizine hydrochloride. nih.gov This interaction can lead to increased plasma concentrations of moricizine, potentially enhancing its therapeutic and/or toxic effects. nih.gov Conversely, the co-administration of moricizine does not appear to affect the pharmacokinetics of cimetidine. nih.gov
| Parameter | Effect of Cimetidine on Moricizine |
|---|---|
| Moricizine Clearance | Decreased |
| Moricizine Plasma Levels | Increased |
| Cimetidine Pharmacokinetics | No significant change |
Theophylline (B1681296)
Moricizine has been observed to interact with theophylline, a drug metabolized by the cytochrome P450 enzyme system. Moricizine may increase the plasma clearance of theophylline and decrease its half-life. This can result in decreased plasma theophylline levels, potentially reducing its therapeutic efficacy.
| Parameter | Effect of Moricizine on Theophylline |
|---|---|
| Theophylline Plasma Clearance | Increased by 46% to 68% |
| Theophylline Half-Life | Decreased by 20% to 34% |
Interactions Affecting Pharmacodynamics
Pharmacodynamic interactions involve the additive or synergistic effects of drugs on the body. Moricizine, as a Class I antiarrhythmic, primarily works by blocking sodium channels in the heart. drugbank.comnih.gov When co-administered with other drugs that have similar or complementary electrophysiological effects, the risk of proarrhythmia and other adverse cardiac events may be increased. For instance, the concurrent use of moricizine with other antiarrhythmic agents or beta-blockers may lead to an increased risk of arrhythmogenic activities. drugbank.comdrugbank.com It is crucial to monitor for electrocardiographic changes and clinical signs of cardiotoxicity when such combinations are used.
Warfarin (B611796)
Concerns regarding an interaction between moricizine and warfarin stem from moricizine's capacity to induce its own hepatic metabolism and the high plasma protein binding of both drugs. nih.gov However, a study conducted in 12 healthy male volunteers was designed to assess this potential interaction. The research examined the pharmacokinetics and pharmacodynamics of a single 25 mg oral dose of sodium warfarin before and after 14 days of chronic oral moricizine administration (250 mg every 8 hours). nih.gov
| Pharmacokinetic/Pharmacodynamic Parameter | Effect of Co-administration with Moricizine | Clinical Significance |
|---|---|---|
| Warfarin Terminal Elimination Rate Constant | Increased by ~10% | No clinically significant interaction observed nih.gov |
| Warfarin Oral Plasma Clearance | Unaffected | |
| Warfarin Apparent Volume of Distribution | Unaffected | |
| Warfarin Protein Binding | Unaffected | |
| Prothrombin Time Profile | No evidence of interaction |
CNS Depressants
Moricizine hydrochloride has the potential to enhance the effects of central nervous system (CNS) depressants. drugbank.com The co-administration of moricizine with other drugs that depress the CNS can lead to an increased risk and severity of CNS depression. drugbank.com This is a pharmacodynamic interaction where the additive effects of both drugs can result in enhanced sedation, dizziness, and impairment of cognitive and motor functions. drugbank.comdrugs.com Caution is advised when moricizine is used concurrently with a wide range of substances known to have CNS depressant activities. drugbank.com
| Interacting CNS Depressant | Nature of Interaction with Moricizine |
|---|---|
| Agomelatine | Increased risk or severity of CNS depression drugbank.com |
| Alprazolam | Increased risk or severity of CNS depression drugbank.com |
| Azelastine | Moricizine may increase the CNS depressant activities of Azelastine drugbank.com |
| Baclofen | Baclofen may increase the CNS depressant activities of Moricizine drugbank.com |
| Chlordiazepoxide | Increased risk or severity of CNS depression drugbank.com |
| Chlorpromazine | Increased risk or severity of CNS depression drugbank.com |
| Cyclobenzaprine | Increased risk or severity of CNS depression drugbank.com |
| Desloratadine | Increased risk or severity of CNS depression drugbank.com |
QTc Prolonging Agents
A significant pharmacodynamic interaction involves the co-administration of moricizine with other agents known to prolong the QTc interval. drugbank.com The QT interval, measured on an electrocardiogram, represents the time it takes for the heart's ventricles to depolarize and repolarize. uspharmacist.com A prolonged QT interval is a risk factor for serious ventricular arrhythmias, including torsades de pointes (TdP). uspharmacist.comnih.gov Although one study noted moricizine as a choice without the side effect of QT prolongation, other data suggest that when combined with other QTc prolonging agents, the risk can be amplified. drugbank.comnih.gov The additive effect on cardiac repolarization can increase the likelihood of developing potentially life-threatening arrhythmias. drugbank.com
| Interacting QTc Prolonging Agent | Nature of Interaction with Moricizine |
|---|---|
| Alfuzosin | Increased risk or severity of QTc prolongation drugbank.com |
| Arsenic trioxide | Increased risk or severity of QTc prolongation drugbank.com |
| Azithromycin | Increased risk or severity of QTc prolongation drugbank.com |
| Bedaquiline | Increased risk or severity of QTc prolongation drugbank.com |
| Chloroquine | Increased risk or severity of QTc prolongation drugbank.com |
| Citalopram | Increased risk or severity of QTc prolongation drugbank.com |
| Clarithromycin | Increased risk or severity of QTc prolongation drugbank.com |
| Clozapine | Increased risk or severity of QTc prolongation drugbank.com |
Comprehensive Overview of Known Drug Interactions
Moricizine hydrochloride can participate in numerous drug interactions, which can be broadly categorized as either pharmacokinetic or pharmacodynamic. nih.govdrugs.com Pharmacokinetic interactions often involve the alteration of drug metabolism. A notable example is the interaction with cimetidine, which slows the elimination of moricizine, potentially leading to greater therapeutic or toxic effects. nih.gov Conversely, moricizine co-administration had no effect on the pharmacokinetics of cimetidine. nih.gov In contrast, studies examining the interaction with digoxin in patients with normal renal function found no significant alterations in serum digoxin levels. nih.gov
Pharmacodynamic interactions involve the additive or synergistic effects of drugs on the body. drugbank.com As discussed, these include enhanced CNS depression and an increased risk of QTc prolongation when combined with other agents having similar effects. drugbank.com A comprehensive list of drugs known to interact with moricizine includes agents from various therapeutic classes. drugs.com
| Interacting Drug | Interaction Category | Description of Interaction |
|---|---|---|
| Warfarin | Pharmacokinetic/Pharmacodynamic | No clinically significant interaction was found in a study with healthy volunteers. nih.gov |
| Cimetidine | Pharmacokinetic | Cimetidine slows the elimination of moricizine, potentially increasing its concentration and effects. nih.gov |
| Digoxin | Pharmacokinetic | No significant interaction on serum digoxin levels was observed in patients with normal renal function. nih.gov |
| Theophylline | Pharmacokinetic | Moricizine may increase the clearance of theophylline, potentially reducing its effectiveness. |
| CNS Depressants (e.g., Alprazolam, Chlorpromazine) | Pharmacodynamic | Increased risk and severity of central nervous system depression. drugbank.com |
| QTc Prolonging Agents (e.g., Azithromycin, Citalopram) | Pharmacodynamic | Increased risk and severity of QTc interval prolongation. drugbank.com |
| Diltiazem | Pharmacokinetic/Pharmacodynamic | Potential for altered moricizine metabolism and additive cardiovascular effects. |
| Propranolol | Pharmacokinetic/Pharmacodynamic | Both drugs can have negative inotropic effects; potential for pharmacokinetic interaction. |
Electrophysiological Studies and Findings
In Vitro Electrophysiology Research
Isolated Myocyte Studies (e.g., Guinea-pig atrial myocytes, Feline ventricular myocytes)
Studies on isolated cardiac myocytes have been crucial in elucidating the cellular electrophysiological effects of moricizine (B1676744) hydrochloride. Research using single feline ventricular myocytes has shown that moricizine inhibits the fast inward sodium current (INa) in a concentration-dependent manner. nih.gov This inhibition occurs without altering the current-voltage relationship for INa. nih.gov The drug demonstrates a higher affinity for the inactivated state of the Na+ channel compared to the activated and resting states. nih.gov In the resting state, the dissociation constant (Kd) was determined to be 105 µM. nih.gov Furthermore, at a concentration of 30 µM, moricizine shifted the steady-state inactivation curve for INa toward more negative potentials by 7.3 ± 2.4 mV and slowed the recovery of INa from inactivation. nih.gov
In studies involving normal isolated atrial myocytes from mice, moricizine was found to significantly reduce the late sodium current (INaL) that had been enhanced by Sea Anemone Toxin II (ATX II). amegroups.cnamegroups.orgnih.gov In one such experiment, a baseline INaL density of 0.31±0.02 pA/pF was increased to 1.44±0.03 pA/pF by ATX II. amegroups.org Moricizine subsequently reduced this enhanced current density to 0.56±0.02 pA/pF. amegroups.org This reduction in INaL was accompanied by a 35.13%±3.84% reduction in the peak sodium current. amegroups.org Other research has confirmed that moricizine blocks the sodium current in isolated guinea-pig atrial myocytes. drugbank.com
| Condition | INaL Current Density (pA/pF) |
|---|---|
| Baseline | 0.31 ± 0.02 |
| After ATX II (3 nM) | 1.44 ± 0.03 |
| After Moricizine Application | 0.56 ± 0.02 |
Data sourced from a study on normal isolated atrial myocytes of mice. amegroups.org
Purkinje Fiber Studies
In preclinical studies on isolated cardiac Purkinje fibers, moricizine demonstrates classic Class I antiarrhythmic properties. nih.gov It produces a concentration-dependent and dose-related decrease in the maximal rate of Phase 0 depolarization (Vmax). nih.govdrugs.com The drug also shortens Phase II and III repolarization, which results in a decreased action potential duration (APD). drugbank.comnih.govdrugs.com The effective refractory period (ERP) is also decreased, but to a lesser extent than the APD, leading to an increase in the ERP/APD ratio. drugbank.comnih.gov Moricizine does not affect the maximum diastolic potential or the action potential amplitude. drugbank.comdrugs.com Additionally, it has no effect on the slope of phase 4 depolarization but is shown to suppress both normal and abnormal automaticity in Purkinje fibers. nih.gov
In Vivo Electrophysiology Research (Animal Models)
Effects on Cardiac Hypertrophy and Atrial Enlargement
In animal models, moricizine has shown efficacy in mitigating structural remodeling of the heart. amegroups.cnnih.gov In C57Bl/6 mice where cardiac hypertrophy and atrial enlargement were induced by a four-week infusion of Angiotensin II (Ang II), co-treatment with moricizine significantly inhibited these changes. amegroups.cnnih.gov Specifically, moricizine treatment reduced the Ang II-mediated enlargement of the left atrium and alleviated the increase in the heart weight to body weight ratio. amegroups.cnnih.gov These findings suggest that moricizine can attenuate the development of atrial enlargement and cardiac hypertrophy in this model. amegroups.orgnih.gov This effect is thought to be linked to its ability to interrupt the positive feedback loop between the late sodium current (INaL) and Calcium/calmodulin-dependent protein kinase-II (CaMKII), which is involved in cardiac structural remodeling. nih.gov
Angiotensin II-induced Electrophysiological Changes
The same Angiotensin II (Ang II) infusion model in mice was used to study moricizine's effect on arrhythmogenesis. amegroups.cnamegroups.orgnih.gov Mice infused with Ang II exhibited a significantly increased vulnerability to atrial fibrillation (AF) induced by a mixture of acetylcholine (B1216132) and calcium chloride. amegroups.cnnih.gov In one study, AF vulnerability increased from 33% in saline-treated mice to 82% in Ang II-treated mice. amegroups.cnnih.gov Co-treatment with moricizine reduced this AF vulnerability to 40%. amegroups.cnamegroups.org Moricizine also significantly shortened the duration of induced AF episodes compared to the Ang II-only group. amegroups.cnamegroups.org
At the cellular level, atrial myocytes isolated from Ang II-treated mice showed significantly enhanced late sodium current (INaL) densities in both the left and right atria. amegroups.cnnih.gov Moricizine administration alleviated this increase, returning INaL density to near-normal levels without altering the expression of the Nav1.5 sodium channel protein. amegroups.cnamegroups.orgresearchgate.net The mechanism is believed to involve the reduction of Ang II-induced upregulation of phosphorylated CaMKII, a key signaling molecule in arrhythmogenesis. amegroups.cnnih.gov Moricizine was shown to reduce p-CaMKII levels in both the left and right atria of the Ang II-treated mice. amegroups.cnnih.gov
| Treatment Group | AF Vulnerability (%) |
|---|---|
| Saline-Treated (Control) | 33% |
| Angiotensin II-Treated | 82% |
| Angiotensin II + Moricizine | 40% |
Data from an in vivo mouse model where AF was induced by acetylcholine-calcium chloride. amegroups.cnnih.gov
Human Electrophysiology Studies
In human subjects, moricizine demonstrates electrophysiological effects consistent with a Class I antiarrhythmic agent. nih.gov It has minimal effects on the normal sinus node, sinus cycle length, and sinus node recovery time. drugbank.comnih.gov However, it slows conduction in the atrium, atrioventricular (AV) node, His-Purkinje system, and ventricular myocardium. nih.gov This leads to a dose-related lengthening of the PR, AH, HV, and QRS intervals. nih.gov The drug has little effect on atrial and ventricular refractoriness. nih.gov
The intensity of moricizine's action on the AV node and the His-Purkinje system is dose-related. nih.gov In patients with sustained ventricular tachycardia, moricizine has been shown to suppress initiation of the arrhythmia in 20% to 25% of cases evaluated by programmed stimulation. nih.gov Studies have also noted that patients in whom moricizine was efficacious showed a significantly greater lengthening of the AH and QRS intervals compared to those in whom the drug was not effective. nih.gov
Impact on Baseline ECG Intervals (PR, QRS, JT, QTc)
Moricizine hydrochloride, a Class I antiarrhythmic agent, exerts notable effects on the electrical conduction system of the heart, which are reflected in changes to baseline electrocardiogram (ECG) intervals. Clinical studies have demonstrated that moricizine slows conduction in the atrium, atrioventricular (AV) node, His-Purkinje system, and ventricular myocardium. nih.gov These actions lead to significant lengthening of the PR, AH (atrial-to-His), and HV (His-to-ventricle) intervals. nih.govnih.gov The prolongation of the AH and HV intervals indicates that the drug's effect occurs both within the AV node and the His-Purkinje system, respectively. nih.gov
The effect on the QRS duration is also significant, with studies consistently reporting a lengthening of this interval. nih.gov The degree of QRS and AH interval prolongation has been observed to be greater in patients for whom the drug was effective in treating their arrhythmia. nih.gov In contrast to its effects on depolarization and conduction, moricizine has been found to shorten the JT interval. nih.gov The intensity of its action on the AV node, His-Purkinje system, and the JT interval is dose-related. nih.gov Some studies have reported no significant alteration of the QT interval, while others note its potential for prolongation. nih.gov
The following table summarizes the typical impact of moricizine hydrochloride on baseline ECG intervals based on electrophysiological studies.
| ECG Interval | Effect of Moricizine Hydrochloride | Primary Electrophysiological Correlation |
| PR Interval | Lengthened nih.govnih.gov | Slowed conduction through the atria and AV node. |
| QRS Interval | Lengthened nih.gov | Slowed conduction within the ventricular myocardium. |
| JT Interval | Shortened nih.gov | Altered ventricular repolarization. |
| QTc Interval | No significant change or potential for prolongation nih.gov | Overall effect on ventricular depolarization and repolarization. |
| AH Interval | Lengthened nih.govnih.gov | Slowed conduction through the AV node. |
| HV Interval | Lengthened nih.govnih.gov | Slowed conduction through the His-Purkinje system. |
Programmed Electrical Stimulation (PES) Studies
Programmed electrical stimulation (PES) is a clinical tool used to assess the efficacy of antiarrhythmic drugs by attempting to induce arrhythmias in a controlled setting. Studies evaluating moricizine for the treatment of sustained ventricular tachycardia (VT) using PES have yielded varied results.
In comprehensive evaluations involving over 100 patients, moricizine was found to suppress the initiation of sustained VT in approximately 20% to 25% of cases. nih.gov However, in a specific cohort of 26 patients with sustained ventricular arrhythmias who had previously failed therapy with at least one other class I antiarrhythmic agent, the efficacy was lower. nih.gov In this group, only 3 patients (12%) became noninducible on moricizine therapy. nih.gov This particular study also highlighted a significant risk of proarrhythmia in this high-risk population, with 27% of patients developing life-threatening ventricular proarrhythmia during the initial loading phase of the drug. nih.gov
Intravenous administration of moricizine has been shown to terminate and prevent tachycardia in a significant percentage of patients during electrophysiologic testing. nih.gov For instance, it was effective in terminating tachycardia in 72% of patients and preventing it in 68% of patients. nih.gov The drug also demonstrated effects on accessory pathways in patients with preexcitation syndromes, abolishing conduction and increasing the refractory period of the pathway. nih.gov
The table below outlines key findings from various PES studies on moricizine.
| Study Population | Key Findings | Efficacy Rate (Non-inducibility) |
| Patients with sustained VT | Suppressed initiation of sustained VT. nih.gov | 20% - 25% nih.gov |
| Patients with sustained ventricular arrhythmias (failed other Class I agents) | Low rate of efficacy and considerable risk for life-threatening proarrhythmia. nih.gov | 12% (3 of 26 patients) nih.gov |
| Patients with various tachycardias (Intravenous administration) | Terminated tachycardia in 72% and prevented it in 68% of patients. nih.gov | Not applicable (acute termination/prevention) |
| Patients with preexcitation syndrome | Abolished anterograde and retrograde conduction over the accessory pathway. nih.gov | 100% (in the studied patients) nih.gov |
Responses in Patients with Sinus Node Dysfunction
The effect of moricizine hydrochloride on the sinus node appears to depend on the underlying health of the node. In patients with normal sinus node function, moricizine has been observed to have minimal effects. nih.gov One study specifically noted that the drug did not significantly depress sinoatrial conduction time, even in patients with serious sinus node dysfunction. nih.gov
However, in some patients with pre-existing sinus node dysfunction, moricizine administration has been associated with adverse effects on sinus node function. nih.gov These effects can include the development of sinus bradycardia, an increase in the sinus node recovery time (a measure of the sinus node's automaticity), and the induction of second-degree or complete sinoatrial block. nih.gov These findings suggest that while moricizine may be well-tolerated in individuals with healthy sinus nodes, it has the potential to exacerbate underlying dysfunction. nih.gov
The following table summarizes the observed responses to moricizine in patients with and without sinus node dysfunction.
| Patient Group | Observed Electrophysiological Response |
| Normal Sinus Node Function | Minimal effects on sinus node function. nih.gov |
| Sinus Node Dysfunction | Potential for sinus bradycardia. nih.gov |
| Increased sinus node recovery time. nih.gov | |
| Development of second-degree or complete sinoatrial block. nih.gov | |
| No significant depression of sinoatrial conduction time in one study. nih.gov |
Advanced Research Areas and Future Directions
Circadian Rhythm Modulation by Moricizine (B1676744) Hydrochloride
Moricizine hydrochloride has been identified as a compound capable of altering the fundamental properties of the circadian clock, the internal timekeeping system that governs a wide range of physiological processes. mdpi.com This modulation has been observed across various experimental models, from the cellular level to in vivo studies, indicating a systemic effect.
In cellular models, specifically in Per2:LucSV reporter fibroblast cells, moricizine hydrochloride has demonstrated a clear effect on the circadian period length. researchgate.netnih.gov Studies have shown that it can increase the duration of the circadian cycle in a dose-dependent manner. nih.gov This period-lengthening effect was observed when cells were synchronized with either dexamethasone (B1670325) or forskolin, with a more pronounced effect seen with the former. researchgate.netnih.gov Titration studies confirmed that as the concentration of moricizine hydrochloride increases, there is a progressive lengthening of the circadian period. researchgate.net In contrast, another Class I anti-arrhythmic drug, flecainide (B1672765), did not exhibit any effect on circadian rhythms in the same cellular models. researchgate.netnih.gov
| Moricizine Concentration (µM) | Effect on Circadian Period Length in Fibroblast Cells |
|---|---|
| 0.3 - 3 | Minimal to no significant effect |
| 10 | Significant period lengthening |
| 30 | Peak period lengthening observed |
The period-lengthening effects of moricizine hydrochloride at the cellular level are accompanied by significant alterations in the expression of core clock genes. researchgate.netnih.gov Real-time qPCR analysis in fibroblast cells treated with moricizine revealed time- and treatment-dependent changes in the rhythmic expression patterns of these crucial genes. researchgate.net These changes are consistent with the observed lengthening of the circadian period. researchgate.netnih.gov Specifically, the expression of several core clock genes, including Bmal1, Cry2, Per3, and Rev-erba, as well as the clock-controlled output gene Dbp, was found to be altered. nih.gov This indicates a direct or indirect modulatory effect of moricizine hydrochloride on the core molecular machinery of the circadian oscillator. nih.gov
The influence of moricizine hydrochloride on circadian rhythms extends beyond cellular models to more complex biological systems. nih.govnih.gov In ex vivo studies using tissue explant cultures from the atria of the heart, moricizine was shown to significantly prolong the period length of circadian reporter rhythms. researchgate.netnih.gov This finding is particularly relevant given the drug's primary use in cardiology.
An intriguing clinical observation that may be linked to moricizine hydrochloride's circadian effects comes from the Cardiac Arrhythmia Suppression Trial (CAST). nih.gov This trial revealed an altered circadian distribution of sudden cardiac death events in patients who were treated with moricizine and other related anti-arrhythmic drugs. nih.gov This suggests a potential interaction between the drug and the circadian timing system in a clinical setting, which could have implications for its therapeutic efficacy and safety profile. nih.gov
Mechanistic Elucidation of Circadian Effects
While the effects of moricizine hydrochloride on the circadian clock are becoming increasingly evident, the precise molecular mechanisms underlying these actions are yet to be fully elucidated. researchgate.net It is well-established that moricizine's primary pharmacological action is the blockade of the cardiac sodium channel Nav1.5. researchgate.netmdpi.com Interestingly, the gene that encodes this channel, Scn5a, is itself a clock-controlled gene. researchgate.net However, whether and how the inhibition of this ion channel is directly linked to the observed circadian effects remains an area of active investigation. researchgate.net The altered expression of several clock-controlled cardiac channel genes following moricizine treatment further points to a complex interplay between the drug, ion channels, and the molecular clock. researchgate.netnih.gov
Novel Therapeutic Applications and Repurposing Potential
The discovery of moricizine hydrochloride's clock-modulating properties opens up the possibility of its repurposing for novel therapeutic applications. mdpi.com Dysregulation of the circadian system is increasingly being implicated in a variety of diseases, including cardiovascular disorders. nih.govnih.gov By demonstrating the ability to lengthen the circadian period and alter clock gene expression, moricizine could potentially be explored for conditions where circadian disruption is a contributing factor. mdpi.comnih.gov These findings underscore the potential for chronotherapeutic approaches in managing heart diseases and highlight the importance of considering the circadian effects of existing drugs. researchgate.netnih.gov Further research into the cellular mechanisms and the clinical relevance of these circadian effects may pave the way for new therapeutic strategies. nih.gov
Compound Reference Table
| Compound Name |
|---|
| Moricizine hydrochloride |
| Dexamethasone |
| Forskolin |
Beyond Antiarrhythmic Indications
Recent research has begun to explore the therapeutic potential of moricizine hydrochloride beyond its traditional role as an antiarrhythmic agent. A notable area of investigation is its effect on the mammalian circadian clock, the internal timekeeping system that regulates various physiological processes. Dysregulation of the circadian rhythm has been linked to a variety of diseases, including cardiovascular disorders. nih.govnih.gov
A study identified moricizine as a compound that lengthens the period of the circadian clock. researchgate.net This discovery was the result of a high-throughput chemical screening for clock-modulating compounds. nih.govresearchgate.net In laboratory studies using fibroblast cells with a reporter gene (Per2:LucSV), moricizine was shown to increase the circadian period length in a dose-dependent manner. nih.govresearchgate.net This effect was observed with different methods of synchronization, including the use of dexamethasone and forskolin. nih.gov
Further investigations at the tissue level, using atrial explant cultures, also demonstrated that moricizine significantly prolonged the period length of circadian rhythms. nih.gov In studies with wild-type mice, treatment with moricizine was found to promote sleep and alter the expression of circadian genes within the heart. nih.govnih.govresearchgate.net These findings suggest that moricizine's ability to modulate the circadian clock could have clinical relevance in the treatment of heart diseases and potentially other conditions linked to circadian disruption. nih.govnih.gov The Cardiac Arrhythmia Suppression Trial (CAST) had previously noted an altered circadian pattern of sudden cardiac death events in patients treated with moricizine, hinting at an interaction between the drug and the body's internal clock. nih.gov
Table 1: Effects of Moricizine on Circadian Period in Atrial Tissue
| Treatment Group | Mean Circadian Period (hours) | Standard Error of the Mean (SEM) |
| Control (DMSO) | 23.9 | 0.2 |
| Moricizine (30 µM) | 24.6 | 0.2 |
Data derived from ex vivo studies on atrial tissues from Per2::Luc mice. researchgate.net
Exploration of Metabolite Therapeutic Potential
The metabolism of moricizine hydrochloride is extensive, resulting in a large number of metabolites. While many of these are pharmacologically inactive, some possess structural features that suggest they may have therapeutic potential. The exploration of these metabolites is a promising area for future drug development.
Two identified metabolites of moricizine, 2-amino-10-(3-morpholinopropionyl) phenothiazine (B1677639) and ethyl [10-(3-aminopropionyl) phenothiazin-2-yl] carbamate, are of particular interest. These compounds retain the pendant amine functionality, a structural characteristic that has been proposed to be important for Class I antiarrhythmic activity. Furthermore, these metabolites have plasma half-lives that are four to seven times longer than that of the parent drug, moricizine. This prolonged presence in the bloodstream could potentially translate to a longer duration of therapeutic action, which might allow for less frequent dosing and more stable plasma concentrations.
Despite these promising characteristics, further research is needed to fully elucidate the therapeutic potential of these and other moricizine metabolites. Future studies would need to isolate these compounds and thoroughly evaluate their pharmacodynamic and pharmacokinetic profiles, including their specific antiarrhythmic efficacy and their effects on cardiac ion channels.
Investigational Methodologies for Moricizine Hydrochloride Research
High-Throughput Screening
High-throughput screening (HTS) is a modern drug discovery technique that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. uic.edu This methodology has been instrumental in identifying novel therapeutic applications for existing drugs.
In the context of moricizine hydrochloride research, HTS was pivotal in uncovering its clock-modulating properties. nih.govresearchgate.net Researchers utilized a high-throughput chemical screening approach to identify compounds that could alter circadian rhythms. nih.govresearchgate.net This screening led to the identification of moricizine as a compound that lengthens the circadian period. nih.govresearchgate.net The process involves miniaturizing and automating assays to significantly reduce the time and cost associated with screening thousands of compounds against a biological target. uic.edu The use of HTS can therefore accelerate the discovery of new therapeutic indications for established drugs like moricizine hydrochloride.
Machine Learning Models
Machine learning, a branch of artificial intelligence, is increasingly being used in pharmaceutical research to analyze complex datasets and make predictions. nih.gov These models can be trained to identify potential drug-drug interactions, predict adverse effects, and even discover new therapeutic uses for existing medications. oracle.com
While specific machine learning models for moricizine hydrochloride have not been detailed in the available research, this methodology holds significant potential for future investigations. For instance, machine learning algorithms could be developed to predict which patients are most likely to experience proarrhythmic effects from moricizine, a known risk with this medication. By analyzing patient data, including genetics, comorbidities, and concomitant medications, a predictive model could help to personalize therapy and improve safety. nih.gov Furthermore, machine learning could be employed to screen virtual compound libraries to identify other phenothiazine derivatives with potentially more favorable efficacy and safety profiles. news-medical.net
Advanced Electrophysiological Techniques
The primary antiarrhythmic effect of moricizine hydrochloride is the blockade of cardiac sodium channels. patsnap.com A variety of advanced electrophysiological techniques have been employed to elucidate the precise mechanisms of its action on cardiac myocytes. These techniques allow for detailed investigation of the drug's effects on ion channel function and the cardiac action potential.
One such technique is programmed electrical stimulation , which is used in clinical studies to assess the efficacy of antiarrhythmic drugs. nih.govnih.gov This involves delivering precisely timed electrical stimuli to the heart to try and induce arrhythmias, and then observing the drug's ability to prevent this induction.
At the cellular level, techniques such as the patch-clamp method have been used to study the effects of moricizine on single ion channels. This technique allows researchers to measure the flow of ions through individual channels in the cell membrane, providing a detailed understanding of how the drug alters channel function. It has been shown that moricizine can decrease the mean open time and open-state probability of potassium channels.
Other specialized techniques that have been used to study moricizine's electrophysiological effects include the double sucrose (B13894) gap technique to measure the fast inward sodium current and monophasic action potential recordings to assess local transmembrane depolarization and repolarization. These methods have confirmed that moricizine decreases the fast inward sodium current and shortens the duration of the action potential.
Radiolabeled Drug Studies for Metabolism
Radiolabeled drug studies are a cornerstone of pharmacokinetic research, providing definitive information on the absorption, distribution, metabolism, and excretion (ADME) of a drug. In these studies, a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C), is incorporated into the drug molecule.
A study involving the administration of ¹⁴C-radiolabeled moricizine hydrochloride to human volunteers provided a comprehensive picture of its metabolic fate. By tracking the radioactivity, researchers were able to determine that moricizine is extensively biotransformed, with at least 35 metabolites identified in plasma and 51 in urine. The study also quantified the routes of excretion, showing that the majority of the administered radioactivity was recovered in the feces (mean 58.4%), with a smaller portion in the urine (mean 31.8%). Less than 1% of the dose was excreted as unchanged moricizine.
These radiolabeling studies also revealed important pharmacokinetic parameters of the metabolites. For example, the total radioactivity had a much longer plasma half-life (85.2 hours) than the parent drug (2.4 hours), indicating the presence of long-lasting metabolites. The largest portion of the total radioactivity area under the curve (AUC) was attributed to 2-amino-10-glucuronophenothiazine.
Table 2: Mean Pharmacokinetic Parameters for Total Radioactivity, Moricizine, and its Plasma Metabolites
| Parameter | Total Radioactivity (TR) | Moricizine (MRZ) | MRZ Plasma Metabolites |
| Plasma t₁/₂ (hours) | 85.2 | 2.4 | 2.9 to 23.6 |
| TR AUC Contribution | - | < 5% | Up to 11% (2-amino-10-glucuronophenothiazine) |
Data from a study with ¹⁴C-radiolabeled moricizine hydrochloride.
Challenges and Opportunities in Moricizine Hydrochloride Research
The journey of moricizine hydrochloride from a promising antiarrhythmic agent to its current niche role has been shaped by a series of clinical findings and evolving treatment paradigms. While its efficacy in suppressing certain ventricular arrhythmias is acknowledged, significant challenges and unanswered questions remain, paving the way for targeted future research. These challenges also present opportunities to better understand cardiac electrophysiology and refine therapeutic strategies for cardiac arrhythmias.
Unclear Mechanisms for Certain Therapeutic Effects
While the primary mechanism of moricizine hydrochloride is understood to be the blockade of the fast inward sodium channel (INa), the complete picture of its therapeutic actions, particularly in different types of arrhythmias, remains partially elusive. drugbank.compatsnap.com Moricizine is classified as a Class I antiarrhythmic agent, yet it exhibits a complex electrophysiological profile with characteristics that overlap with subclasses IA, IB, and IC, making it difficult to definitively categorize. drugbank.com This unique profile suggests that its clinical effects may stem from a combination of actions that are not yet fully elucidated.
Recent research has begun to shed light on additional mechanisms that may contribute to its antiarrhythmic properties. For instance, studies have indicated that moricizine hydrochloride may also inhibit the late sodium current (INaL). amegroups.orgnih.gov Enhanced INaL is implicated in the pathophysiology of certain arrhythmias, including atrial fibrillation. nih.gov The inhibition of this current by moricizine could be a key factor in its observed efficacy in preventing paroxysmal atrial fibrillation, a therapeutic area where its mechanism was previously not well understood. amegroups.orgnih.govamegroups.cn
Furthermore, some investigations have explored the impact of moricizine on cardiac gene expression and the circadian clock, revealing that the drug can modulate the expression of core clock genes. mdpi.comnih.gov The clinical significance of these findings and how they translate to its antiarrhythmic and potential proarrhythmic effects are areas that warrant further investigation. The disconnect between plasma concentrations of the drug and its metabolites with its electrophysiologic and antiarrhythmic effects further complicates the understanding of its precise mechanism of action, suggesting that factors beyond simple channel blockade are at play. nih.gov
| Primary Mechanism | Emerging/Unclear Mechanisms | Key Research Question |
|---|---|---|
| Inhibition of fast inward sodium current (INa) drugbank.compatsnap.com | Inhibition of late sodium current (INaL) amegroups.orgnih.gov | To what extent does INaL inhibition contribute to its efficacy in atrial vs. ventricular arrhythmias? |
| Class I antiarrhythmic with mixed properties (IA, IB, IC) drugbank.com | Modulation of circadian clock and cardiac gene expression mdpi.comnih.gov | What is the clinical relevance of circadian modulation on the drug's therapeutic and adverse effect profile? |
Addressing Proarrhythmia in Specific Patient Populations
A significant challenge in the clinical use and further research of moricizine hydrochloride is its potential to induce or worsen arrhythmias, a phenomenon known as proarrhythmia. patsnap.comdrugs.com This risk is not uniform across all patients and appears to be particularly pronounced in specific subpopulations. Research has shown that proarrhythmic events are more likely to occur in patients with advanced structural heart disease. nih.govdrugs.com
The landmark Cardiac Arrhythmia Suppression Trial (CAST) provided critical insights into the proarrhythmic risk of moricizine. drugs.com This trial, along with its successor CAST-II, revealed an increase in mortality in post-myocardial infarction patients with asymptomatic or mildly symptomatic ventricular premature depolarizations who were treated with moricizine. drugs.comnih.gov These findings underscored the danger of using potent antiarrhythmics to suppress benign arrhythmias in the setting of structural heart disease.
Patients with a history of sustained ventricular tachycardia or cardiac arrest are also at a higher risk for proarrhythmic events when treated with moricizine. nih.govnih.gov Studies have indicated that a considerable percentage of patients with inducible sustained ventricular tachycardia who have not responded to other Class I antiarrhythmic agents may experience life-threatening proarrhythmia with moricizine. nih.gov The characteristics of patients who are more susceptible to moricizine-induced proarrhythmia are summarized in the table below.
| Patient Population | Key Findings from Research | Associated Risk |
|---|---|---|
| Post-myocardial infarction with ventricular ectopy | Increased mortality observed in the CAST trials drugs.comnih.gov | High risk of lethal proarrhythmia |
| Advanced structural heart disease | Proarrhythmia occurred almost exclusively in this group in some studies nih.gov | Increased susceptibility to drug-induced arrhythmias |
| History of lethal or potentially lethal ventricular arrhythmias | Higher incidence of serious proarrhythmic events nih.govdrugs.com | Significant risk of life-threatening proarrhythmia |
| Patients refractory to other Class I agents | A study reported life-threatening proarrhythmia in 27% of such patients nih.gov | High risk of severe proarrhythmic events |
Future research opportunities lie in developing better methods to stratify proarrhythmic risk in patients being considered for moricizine therapy. This could involve genetic testing, advanced imaging techniques to assess the arrhythmic substrate, or novel electrophysiological markers.
Role in Current Antiarrhythmic Landscape
The role of moricizine hydrochloride in the contemporary management of cardiac arrhythmias has been significantly curtailed by the results of major clinical trials and the advent of alternative therapeutic options. nih.gov The findings from the CAST trials, which highlighted the increased mortality associated with the suppression of asymptomatic ventricular arrhythmias in post-myocardial infarction patients, led to a paradigm shift in the use of Class I antiarrhythmic drugs, including moricizine. drugs.comnih.gov
In the current landscape, catheter ablation has emerged as a first-line, and often curative, treatment for many supraventricular and ventricular arrhythmias. nih.gov This procedural approach, which targets the underlying arrhythmogenic substrate, has proven to be highly effective and has reduced the reliance on long-term antiarrhythmic drug therapy for many patients.
Consequently, moricizine, like many other antiarrhythmic drugs, is now relegated to an adjuvant or palliative role. nih.gov Its use is generally reserved for patients with life-threatening ventricular arrhythmias for whom other therapies are ineffective or contraindicated. drugs.com It may also be considered in a select group of patients with normal cardiac structure for the management of certain arrhythmias. nih.gov
The opportunity for moricizine hydrochloride in the future may lie in identifying specific niches where its unique electrophysiological profile could be advantageous. For example, its potential role in managing atrial fibrillation, possibly linked to its INaL blocking effects, could be an area for further exploration, particularly in patients who are not candidates for or have failed ablation. amegroups.orgnih.govamegroups.cn However, any future research into new applications for moricizine would need to be conducted with extreme caution, with carefully designed trials focusing on well-defined patient populations and with safety as the primary endpoint.
Q & A
Q. What is the primary antiarrhythmic mechanism of moricizine hydrochloride, and how does it differ from other Class I agents?
Moricizine hydrochloride is a Class I antiarrhythmic agent that primarily blocks myocardial sodium channels during the rapid depolarization phase (Phase 0) of the action potential, reducing excitability and slowing impulse conduction in the atrioventricular node . Unlike subclasses Ia, Ib, or Ic, it exhibits unique kinetics by inhibiting late sodium current (INaL), which contributes to its efficacy in suppressing atrial fibrillation (AF) . This dual action distinguishes it from other Class I drugs, which typically focus on peak sodium current inhibition.
Methodological Insight: Electrophysiological studies using whole-cell patch-clamp techniques in isolated atrial myocytes demonstrate moricizine's dose-dependent inhibition of INaL, validated by angiotensin II (Ang II)-induced AF models in mice .
Q. How do pharmacokinetic properties of moricizine hydrochloride influence dosing strategies in patients with organ dysfunction?
Moricizine is administered orally (600–900 mg/day in divided doses) and undergoes hepatic metabolism via cytochrome P450 enzymes, with renal excretion accounting for <5% of elimination . Patients with hepatic impairment require dose reductions due to prolonged half-life, while renal dysfunction necessitates cautious titration.
Methodological Insight: Clinical pharmacokinetic studies measure plasma clearance and metabolite profiles using HPLC, adjusting for enzyme induction effects observed in hepatic impairment . Solubility limitations at physiological pH (addressed via nicotinamide complexation) also impact formulation design .
Advanced Research Questions
Q. What are the degradation pathways of moricizine hydrochloride in acidic environments, and how do they affect drug stability?
In acidic conditions (pH 0.6–6.0), moricizine degrades via two pathways:
- Amide hydrolysis : Produces ethyl (10H-phenothiazin-2-yl) carbamate, which oxidizes to form dimeric byproducts at pH <2.8 .
- Reverse Mannich reaction : Dominates at pH >4.0, yielding ethyl [10-(1-oxo-2-propenyl)-10H-phenothiazin-2-yl] carbamate .
Methodological Insight: Degradation kinetics are analyzed using stability-indicating HPLC under controlled pH and temperature (37–70°C). Buffer catalysis (acetate, phosphate) and salt effects are quantified via Arrhenius plots .
Q. How does moricizine hydrochloride suppress atrial fibrillation through late sodium current (INaL) and CaMKII inhibition?
Moricizine reduces AF vulnerability by inhibiting Ang II-enhanced INaL in atrial myocytes, linked to CaMKII activation. In murine models, moricizine (10–30 μM) decreases INaL density by 40–60% and downregulates phosphorylated CaMKII (p-CaMKII) in both atrial tissue and HL-1 cells .
Methodological Insight: Patch-clamp recordings in Ang II-treated mice and Western blot analysis of p-CaMKII levels validate this mechanism. HL-1 cell lines treated with Sea Anemone Toxin II (ATX II) further confirm INaL suppression .
Q. What contradictions exist in moricizine’s efficacy across ventricular and supraventricular arrhythmias?
While moricizine effectively suppresses AF via INaL inhibition , its efficacy in ventricular arrhythmias is inconsistent. Clinical trials report mixed outcomes, with proarrhythmic risks noted in post-myocardial infarction patients . This discrepancy may stem from tissue-specific ion channel expression (e.g., Nav1.5 in atria vs. ventricles) or study design variations (e.g., dosing protocols, patient selection) .
Methodological Insight: Meta-analyses of randomized controlled trials (RCTs) compare endpoints like arrhythmia recurrence rates and adverse events (e.g., CAST study subanalyses) .
Q. How can moricizine’s solubility be enhanced for intravenous formulations without precipitation?
Phase solubility studies at pH 6–7 demonstrate that nicotinamide forms 1:1 and 1:2 complexes with moricizine, increasing solubility by 16.6-fold at pH 6. Complexation constants (K1:1 = 16.60 M⁻¹, K1:2 = 0.93 M⁻¹) are derived via parabolic regression of exact solutions .
Methodological Insight: UV-Vis spectroscopy and HPLC quantify complex stoichiometry, while differential scanning calorimetry (DSC) confirms solid-state interactions .
Q. How do solid-state properties (e.g., crystallinity) of moricizine hydrochloride affect bioavailability?
Moricizine hydrochloride exists as a hemihydrate with hygroscopicity impacting dissolution rates. Studies show that crystalline forms exhibit lower solubility than amorphous variants, necessitating controlled storage (airtight containers) to prevent hydration-induced phase changes .
Methodological Insight: X-ray diffraction (XRD) and dynamic vapor sorption (DVS) analyze crystallinity and hygroscopicity, while dissolution testing under biorelevant media (e.g., FaSSIF) correlates with bioavailability .
Experimental Design Considerations
Q. What in vitro and in vivo models are optimal for studying moricizine’s electrophysiological effects?
- In vitro : Isolated right atrial preparations from rats assess action potential propagation and electrical uncoupling using microelectrode arrays .
- In vivo : Ang II-infused C57Bl/6 mice model AF susceptibility, with acetylcholine-calcium chloride challenge to induce arrhythmias .
Methodological Insight: Sinoatrial node activity is monitored via intracellular recordings to distinguish pacemaker vs. working cardiomyocyte effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
